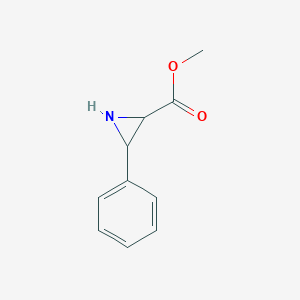

Methyl 3-phenylaziridine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-phenylaziridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)9-8(11-9)7-5-3-2-4-6-7/h2-6,8-9,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVUIWBWIUKGDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Phenylaziridine 2 Carboxylate and Analogues

Diverse Synthetic Approaches to Aziridine-2-carboxylates

A range of synthetic methods have been established for the construction of the aziridine-2-carboxylate (B8329488) framework, each with its own advantages and limitations. These approaches can be broadly categorized into cyclization reactions, multicomponent couplings, aziridination of unsaturated systems, and transformations from other heterocyclic precursors.

Cyclization Reactions from Amino Alcohol Esters and Halides

A conceptually straightforward and widely used method for aziridine (B145994) synthesis involves the intramolecular cyclization of 1,2-amino alcohols or their derivatives. clockss.orgorganic-chemistry.org This process, often referred to as a Gabriel-Cromwell type cyclization, relies on the conversion of the hydroxyl group into a good leaving group, which is then displaced by the neighboring amino group to form the aziridine ring. clockss.orgnih.gov

The reaction is typically stereospecific, proceeding through an SN2 mechanism that requires a trans coplanar arrangement of the amine and the leaving group. clockss.org Various activating agents for the hydroxyl group have been employed, including tosyl chloride (TsCl), which forms a tosylate that is subsequently displaced. researchgate.netnih.gov For instance, N-tosylated amino alcohols can be cyclized in situ to afford N-tosyl aziridines. nih.gov Two complementary one-pot procedures have been developed for this transformation: one using potassium hydroxide (B78521) in a water/dichloromethane system for less hindered amino alcohols, and another using potassium carbonate in acetonitrile (B52724) for more substituted substrates. organic-chemistry.orgnih.gov

Similarly, β-halo-α-amino esters serve as excellent precursors for aziridine-2-carboxylates. nih.govresearchgate.net These compounds can be prepared from the corresponding halohydrins. researchgate.net The base-promoted cyclization of these haloamines proceeds readily to furnish the desired aziridine ring. nih.gov For example, N-p-tosyl-3-arylaziridine-2-carboxylates have been synthesized in good to excellent yields by treating the corresponding bromoamines with potassium carbonate in acetonitrile at room temperature. clockss.org

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Aminoethanol | TsCl, KOH, H₂O/CH₂Cl₂ | N-Tosylaziridine | Good | organic-chemistry.org |

| Substituted 2-Amino Alcohols | TsCl, K₂CO₃, MeCN | N-Tosylaziridine | Good | organic-chemistry.orgnih.gov |

| Alkyl Cinnamate-derived Bromoamines | K₂CO₃, MeCN | N-p-Tosyl-3-arylaziridine-2-carboxylates | 83-97% | clockss.org |

| Halohydrin Esters | 1. Hydroxylamine derivative, 2. NaOH/K₂CO₃/Bu₄NHSO₄ | N-Hydroxyaziridine-2-carboxylic esters | Good | researchgate.net |

Three-Component Coupling Strategies

Three-component reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like aziridine-2-carboxylates from simple starting materials in a single step. beilstein-journals.orgnih.gov A notable example is the catalytic asymmetric aziridination developed by Wulff and co-workers, which involves the coupling of an aldehyde, an amine, and a diazoacetate. acs.orgnih.gov This reaction, often catalyzed by a BOROX catalyst, can produce highly enantioenriched cis-aziridine-2-carboxylates in high yields. acs.org The method is applicable to a wide range of aldehydes, including aryl, alkyl, and alkynyl aldehydes. acs.orgnih.gov

Another three-component strategy involves the reaction of 3-arylmethylene-2,5-piperazinediones with N-bromosuccinimide and methanol, followed by the addition of a primary or secondary amine or an alcohol. beilstein-journals.orgnih.gov This one-pot sequence leads to the formation of highly substituted and functionalized N-unprotected aziridines bearing a peptide side chain. beilstein-journals.orgnih.gov The reaction proceeds under mild conditions and demonstrates high diastereoselectivity. beilstein-journals.org

| Aldehyde | Amine | Carbene Source | Catalyst | Product | Selectivity | Reference |

| Aryl, Alkyl, or Alkynyl Aldehydes | Various Amines | Ethyl Diazoacetate | VAPOL BOROX | cis-Aziridine-2-carboxylates | ≥50:1 cis | acs.org |

| 3-Arylmethylene-2,5-piperazinediones | Primary/Secondary Amines or Alcohols | N-Bromosuccinimide, Methanol | - | N-Unprotected Aziridines with Peptide Side Chain | High Diastereoselectivity | beilstein-journals.orgnih.gov |

Aziridination of Alkenes and Imines

The direct addition of a nitrogen-containing group across a carbon-carbon or carbon-nitrogen double bond is a powerful method for constructing the aziridine ring. mdpi.comlibretexts.org

Aziridination of Alkenes: The reaction of alkenes with nitrene precursors is a well-established route to aziridines. clockss.org However, the use of free nitrenes can be limited by side reactions and lack of stereocontrol. clockss.org To overcome these challenges, transition metal catalysts are often employed to mediate the nitrene transfer. organic-chemistry.orgnih.gov For example, iron nih.gov and rhodium organic-chemistry.org complexes have been shown to catalyze the aziridination of alkenes with high stereospecificity. The Evans aziridination, which uses a copper catalyst and a nitrene precursor like PhI=NTs, is a classic method for the synthesis of N-tosylated aziridines from α,β-unsaturated esters such as cinnamates. mdpi.com Organocatalytic methods have also been developed, particularly for electron-deficient alkenes. libretexts.orgresearchgate.net For instance, chiral amines can catalyze the aziridination of α,β-unsaturated aldehydes. researchgate.net

Aziridination of Imines: The reaction of imines with carbenes or carbenoids is a widely explored and highly effective method for synthesizing aziridine-2-carboxylates, particularly 3-aryl substituted derivatives. mdpi.com The Wulff aziridination reaction, which utilizes a diazo compound like ethyl diazoacetate as the carbene source in the presence of a catalyst, is a prominent example. mdpi.com This method allows for the synthesis of both cis and trans aziridines with high stereoselectivity. mdpi.com Various catalytic systems, including those based on Lewis acids and organocatalysts, have been developed for this transformation. clockss.orgmdpi.com

| Substrate | Nitrogen/Carbon Source | Catalyst/Reagent | Product | Key Features | Reference |

| α,β-Unsaturated Esters (Cinnamates) | PhI=NTs | Copper Salts | N-Tosyl-3-arylaziridine-2-carboxylates | Evans Aziridination | mdpi.com |

| Alkenes | Aryl Azides | Macrocyclic Tetracarbene Iron Complex | Aziridines | Reusable Catalyst | nih.gov |

| α,β-Unsaturated Aldehydes | Acetyl Hydroxycarbamate | Chiral Amine | 2-Formylaziridines | Organocatalytic, Enantioselective | researchgate.net |

| Imines | Ethyl Diazoacetate | BOROX, Lewis Acids, etc. | cis- or trans-Aziridine-2-carboxylates | Wulff Aziridination, High Stereoselectivity | mdpi.com |

Transformations from 2H-Azirines

2H-Azirines are highly reactive strained heterocycles that serve as valuable precursors to a variety of aziridine derivatives. chemrxiv.orgresearchgate.net Their reactivity stems from the inherent ring strain and the presence of a C=N double bond. chemrxiv.orgresearchgate.net Various nucleophiles can add to the C=N bond of 2H-azirine-2-carboxylates to afford functionalized aziridines.

Recent research has focused on the enantioselective reactions of 2H-azirines. For example, a reductive kinetic resolution of racemic 2H-azirines using a copper hydride catalyst has been developed to prepare optically enriched N-H aziridine-2-carboxylates. chemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net This method provides the products with excellent diastereoselectivity and high enantioselectivity. chemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net

Furthermore, 2H-azirine-2,2-dicarbonyl dichlorides, generated from the isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides, can be readily converted into a range of 2H-azirine-2,2-dicarboxylic acid derivatives, such as amides and esters, by reaction with nucleophiles. beilstein-journals.org

| 2H-Azirine Derivative | Reagent/Catalyst | Product | Key Features | Reference |

| Racemic 3-Aryl-2H-azirine-2-carboxylates | Copper Hydride, Chiral Ligand | Enantioenriched N-H Aziridine-2-carboxylates | Reductive Kinetic Resolution, High ee and dr | chemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net |

| 3-Aryl-2H-azirine-2,2-dicarbonyl Dichlorides | Nucleophiles (e.g., Benzylamine) | 2H-Azirine-2,2-dicarboxamides | Transformation from Isoxazole Precursors | beilstein-journals.org |

Conversion from Oxirane-2-carboxylates

Oxirane-2-carboxylates (glycidic esters) can be converted into the corresponding aziridine-2-carboxylates through a sequence involving ring-opening followed by ring-closure. ru.nl This transformation typically begins with the nucleophilic ring-opening of the epoxide by an azide (B81097) source, such as sodium azide in the presence of an ammonium (B1175870) salt, to form an azido (B1232118) alcohol. ru.nl The subsequent reduction of the azide to an amine, often using triphenylphosphine (B44618) (PPh₃), is followed by intramolecular cyclization to yield the aziridine ring. ru.nl This method provides a stereospecific route from epoxides to aziridines. clockss.org

| Starting Material | Reagents | Intermediate | Product | Reference |

| Oxirane-2-carboxylates | 1. NaN₃, NH₄Cl | Azido Alcohols | Aziridine-2-carboxylates | ru.nl |

| 2. PPh₃ or other reducing agents |

Asymmetric Synthesis of Enantioenriched Aziridine-2-carboxylates

The development of asymmetric methods to produce enantioenriched aziridine-2-carboxylates is of paramount importance, as these compounds are valuable chiral building blocks for the synthesis of biologically active molecules. chemrxiv.orgchemrxiv.orgresearchgate.net Several strategies have been successfully implemented to achieve high levels of stereocontrol.

One of the most effective approaches is the catalytic asymmetric aziridination of imines using a carbene source, such as ethyl diazoacetate, in the presence of a chiral catalyst. acs.orgmdpi.com Chiral BOROX catalysts have proven to be particularly effective in this transformation, affording high yields and excellent enantioselectivities. acs.org

Asymmetric aziridination of alkenes has also been achieved using chiral transition metal complexes. For example, chiral ruthenium chemrxiv.org and copper chemrxiv.org catalysts have been employed for the asymmetric aziridination of alkenes. chemrxiv.org Organocatalytic approaches, using chiral amines, have also been successful for the enantioselective aziridination of α,β-unsaturated aldehydes. researchgate.net

The kinetic resolution of racemic mixtures is another powerful tool for obtaining enantioenriched compounds. A recent development is the copper hydride-catalyzed reductive kinetic resolution of racemic 2H-azirines, which provides access to both enantiomers of the N-H aziridine-2-carboxylate with high diastereo- and enantioselectivity. chemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net

Furthermore, the use of chiral auxiliaries attached to the starting materials can direct the stereochemical outcome of the reaction. For instance, the reaction of alkyl α,β-dibromopropionates with chiral benzylamines can lead to the formation of optically active alkyl 1-alkylaziridine-2-carboxylates. rsc.org

| Synthetic Strategy | Substrate | Catalyst/Reagent | Product | Stereocontrol | Reference |

| Catalytic Asymmetric Aziridination | Imines and Ethyl Diazoacetate | Chiral BOROX Catalyst | Enantioenriched cis-Aziridine-2-carboxylates | High ee | acs.org |

| Catalytic Asymmetric Aziridination | Alkenes | Chiral Ruthenium or Copper Catalysts | Enantioenriched Aziridines | High ee | chemrxiv.org |

| Organocatalytic Asymmetric Aziridination | α,β-Unsaturated Aldehydes | Chiral Amine | Enantioenriched 2-Formylaziridines | High ee | researchgate.net |

| Reductive Kinetic Resolution | Racemic 2H-Azirines | Copper Hydride, Chiral Ligand | Enantioenriched N-H Aziridine-2-carboxylates | High ee and dr | chemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net |

| Chiral Auxiliary | Alkyl α,β-dibromopropionates | Chiral Benzylamines | Optically Active Alkyl 1-alkylaziridine-2-carboxylates | Asymmetric Induction | rsc.org |

Catalytic Asymmetric Aziridination

Catalytic asymmetric aziridination represents a powerful and atom-economical approach to generate enantiomerically enriched aziridines from prochiral starting materials. A highly successful strategy involves the reaction of imines with diazo compounds, catalyzed by chiral Lewis acids or Brønsted acids.

Researchers have developed a robust catalyst system generated from vaulted biaryl ligands, such as VAPOL (vaulted biphenanthrol) or VANOL (vaulted binaphthol), and triphenyl borate (B1201080). thieme-connect.de This system effectively catalyzes the reaction between N-benzhydryl imines and ethyl diazoacetate to produce cis-3-substituted aziridine-2-carboxylates with high yields and excellent enantioselectivity. thieme-connect.de For instance, the reaction is general for N-benzhydryl imines derived from a wide range of aromatic and aliphatic aldehydes. thieme-connect.de The use of an N-dianisylmethyl (DAM) protecting group on the imine has also proven effective with these catalysts, achieving up to 400 turnovers while maintaining enantiomeric excesses (ee) greater than 90%. msu.edu

Another approach utilizes chiral guanidinium (B1211019) salts derived from 1,2-diphenylethylenediamine. clockss.org This catalyst enables the asymmetric aziridination of α,β-unsaturated aldehydes, leading to the formation of the corresponding aziridine-2-carboxylate with high diastereo- and enantioselectivity. clockss.org For example, using an (S,S)-guanidinium salt catalyst, piperonal (B3395001) can be converted to trans-N-Bn-3-(3,4-methylenedioxyphenyl)aziridinecarboxylate in 82% yield and 97% ee. clockss.org

| Catalyst System | Substrates | Selectivity | Yield | Source(s) |

|---|---|---|---|---|

| VAPOL/VANOL-Borate | N-Benzhydryl or N-DAM Imines + Ethyl Diazoacetate | High cis-diastereoselectivity, >90% ee | Excellent | thieme-connect.demsu.edu |

| (S,S)-Guanidinium Salt | Piperonal + Diazocompound | High trans-diastereoselectivity, 97% ee | 82% | clockss.org |

| VANOL-Polyborate | N-Boc Imines + α-Diazo Esters | Excellent diastereo- and enantioselectivity | High | msu.edunih.gov |

Kinetic Resolution of Racemic Precursors

Kinetic resolution (KR) is a key technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. mdpi.com This method has been successfully applied to the synthesis of enantioenriched aziridine-2-carboxylates.

One of the most innovative methods is the copper hydride (Cu-H) catalyzed kinetic resolution of racemic 2H-azirines. chemrxiv.org This process provides access to highly enantioenriched N-H aziridine-2-carboxylates, which are stable and versatile building blocks. chemrxiv.org The reaction proceeds with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94% ee), resolving the racemic 2H-azirine into its constituent enantiomers through selective reduction. chemrxiv.org

Another effective KR strategy involves the asymmetric ring-opening of racemic N-tosylaziridines. nih.gov Using a chiral N,N'-dioxide-lanthanum complex as a Lewis acid catalyst, one enantiomer of a racemic 2-acyl-3-aryl-N-tosylaziridine is preferentially opened by a nucleophile, such as 2-mercaptobenzothiazole. nih.gov This process yields both an enantioenriched β-amino thioether and the unreacted, enantioenriched aziridine, both in good yields and with significant ee values. nih.gov

| Method | Racemic Precursor | Catalyst/Reagent | Outcome | Source(s) |

|---|---|---|---|---|

| Cu-H Catalyzed Reduction | 3-Aryl-2H-azirine-2-carboxylates | Copper Hydride with Chiral Ligand | Enantioenriched N-H aziridines (up to 94% ee) and unreacted 2H-azirines. | chemrxiv.org |

| Asymmetric Ring-Opening | 2-Acyl-3-aryl-N-tosylaziridines | Chiral N,N'-Dioxide-Lanthanum Complex | Enantioenriched ring-opened product and recovered aziridine starting material. | nih.gov |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable method for inducing stereoselectivity. sigmaaldrich.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recycled. sigmaaldrich.com

Oxazolidinones, popularized as Evans auxiliaries, are widely used for this purpose in various asymmetric reactions, including alkylations and aldol (B89426) reactions. In the context of aziridine synthesis, a substrate can be attached to an oxazolidinone, which then sterically blocks one face of the molecule, directing the aziridination reaction to the opposite face. Similarly, ephedrine (B3423809) and pseudoephedrine derivatives serve as effective chiral auxiliaries for synthesizing optically active carboxylic acids and amino acids.

A specific example related to aziridine-2-carboxylates involves the use of menthol (B31143) as a chiral auxiliary. The synthesis of menthyl 3-phenylaziridine-2-carboxylate demonstrates how the chiral menthyl group can direct the stereochemistry of the aziridine formation. ru.nl

| Auxiliary Type | Example | Typical Application | Source(s) |

|---|---|---|---|

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylations, aldol reactions | sigmaaldrich.com |

| Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines | sigmaaldrich.com |

| Ephedrine Derivatives | (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylation | sigmaaldrich.com |

| Terpenes | (-)-Menthol | Asymmetric ester formation | ru.nl |

Diastereoselective Methods for cis- and trans-Isomers

Control over diastereoselectivity is crucial for obtaining a specific isomer of a substituted aziridine. The relative configuration of the substituents at the C2 and C3 positions (cis or trans) is often determined by the synthetic method employed.

cis-Isomer Synthesis : As previously noted, the catalytic asymmetric aziridination using VANOL- or VAPOL-derived borate catalysts is highly cis-diastereoselective. thieme-connect.de The reaction of N-benzhydryl imines with ethyl diazoacetate almost exclusively yields the cis-aziridine-2-carboxylate. thieme-connect.demsu.edu The stereochemical outcome is dictated by the catalyst's chiral environment, which favors a specific transition state leading to the cis product.

trans-Isomer Synthesis : A distinct method allows for the selective synthesis of trans-isomers. This involves the cyclization of alkyl cinnamate-derived haloamines. clockss.org Treatment of these precursors with a base like potassium carbonate in acetonitrile affords trans-methyl N-Ts-3-arylaziridinecarboxylates or their nosyl (Ns) analogues in good to excellent yields. clockss.org The stereospecificity of this reaction arises from the intramolecular nucleophilic substitution mechanism. Furthermore, electrocatalytic N-H aziridination of trans-β-methylstyrene has been shown to yield a mixture of isomers where the trans product dominates with a ratio greater than 3:1, illustrating how the geometry of the starting alkene can influence the final diastereomeric outcome.

| Target Isomer | Method | Substrates | Diastereomeric Ratio (dr) | Source(s) |

|---|---|---|---|---|

| cis | Catalytic Asymmetric Aziridination | N-Benzhydryl Imine + Ethyl Diazoacetate | Excellent (Primarily cis) | thieme-connect.demsu.edu |

| trans | Cyclization of Haloamines | Alkyl Cinnamate-derived Haloamine | Good to Excellent (Primarily trans) | clockss.org |

| trans | Electrocatalytic Aziridination | trans-β-methylstyrene + Ammonia | >3:1 (trans:cis) |

N-Functionalization Strategies in Aziridine-2-carboxylate Synthesis

The substituent on the aziridine nitrogen atom plays a critical role in the molecule's reactivity and stability. N-functionalization is a key strategy used to either "activate" the aziridine ring for nucleophilic attack or to "protect" the nitrogen during synthesis. clockss.org

Activating Groups : Electron-withdrawing groups (EWGs) on the nitrogen increase the electrophilicity of the ring carbons, making the aziridine susceptible to ring-opening reactions. clockss.org This is a crucial feature for using aziridine-2-carboxylates as precursors to α- and β-amino acids. Common activating groups include:

Tosyl (Ts) and Nosyl (Ns) : Introduced by reacting the N-H aziridine with p-toluenesulfonyl chloride (TsCl) or 2-nitrobenzenesulfonyl chloride (NsCl), respectively. clockss.orgresearchgate.net

Benzyloxycarbonyl (Cbz or Z) : Added using benzyl (B1604629) chloroformate (CbzCl). researchgate.netsigmaaldrich.com

tert-Butoxycarbonyl (Boc) : Added using di-tert-butyl dicarbonate (B1257347) (Boc₂O). msu.eduresearchgate.net

Fmoc (Fluorenylmethyloxycarbonyl) : Added using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). msu.eduresearchgate.net

Protecting Groups for Synthesis : In some catalytic syntheses, bulky N-substituents are used to direct stereochemistry and can be removed post-synthesis to yield the versatile N-H aziridine. The N-H aziridine can then be re-functionalized with an appropriate activating group. msu.edu

Benzhydryl (BH) : Used in VAPOL/VANOL-catalyzed reactions and can be removed via reductive cleavage. thieme-connect.demsu.edu

Dianisylmethyl (DAM) : An excellent protecting group for asymmetric aziridination that can be cleanly removed under acidic conditions without causing premature ring-opening of the aziridine. msu.edu

| Group Name | Abbreviation | Primary Purpose | Source(s) |

|---|---|---|---|

| p-Toluenesulfonyl | Tosyl (Ts) | Activation | clockss.orgresearchgate.net |

| 2-Nitrobenzenesulfonyl | Nosyl (Ns) | Activation | clockss.orgresearchgate.net |

| tert-Butoxycarbonyl | Boc | Activation/Protection | msu.eduresearchgate.net |

| Benzyloxycarbonyl | Cbz or Z | Activation/Protection | researchgate.netsigmaaldrich.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Activation/Protection | msu.eduresearchgate.net |

| Benzhydryl | BH | Protecting Group (for synthesis) | thieme-connect.demsu.edu |

| Dianisylmethyl | DAM | Protecting Group (for synthesis) | msu.edu |

Reactivity and Transformational Chemistry of Methyl 3 Phenylaziridine 2 Carboxylate

Nucleophilic Ring-Opening Reactions

The inherent strain of the aziridine (B145994) ring (approximately 26-27 kcal/mol) makes it susceptible to nucleophilic attack, which relieves the ring strain and forms stable, acyclic products. clockss.org For aziridine-2-carboxylates, the presence of substituents on the ring carbons and an activating group on the nitrogen atom are crucial in determining the pathway of these transformations.

Regioselective C-N Bond Cleavage Pathways

The nucleophilic ring-opening of asymmetrically substituted aziridines, such as methyl 3-phenylaziridine-2-carboxylate, can theoretically proceed via attack at either of the two ring carbons, C2 or C3, leading to two different regioisomeric products. nih.gov The preferred pathway, involving the cleavage of the C2-N or C3-N bond, is governed by a delicate interplay of steric hindrance, electronic effects of the substituents, and the nature of the nucleophile and reaction conditions.

The regioselectivity of nucleophilic attack on the this compound ring is a well-studied phenomenon. The C2 position is substituted with a methyl carboxylate group, while the C3 position bears a phenyl group. The outcome of the reaction is highly dependent on the nature of the incoming nucleophile.

Generally, heteroatom nucleophiles, such as thiols, halides, and oxygen-based nucleophiles, tend to attack the C3 carbon. clockss.org This preference is attributed to the electronic activation provided by the phenyl group at C3, which can stabilize a partial positive charge in a transition state with SN1 character, and the reduced steric hindrance at this position compared to the C2 position bearing the ester group. For instance, the reaction of N-activated 3-phenylaziridine-2-carboxylates with thiols in the presence of a Lewis acid like BF₃·Et₂O proceeds with exclusive attack at the C3 position. clockss.org

Conversely, the regioselectivity with carbon-based nucleophiles can be more complex and less predictable. clockss.org While some carbon nucleophiles also favor attack at the C3 position, others can lead to mixtures of regioisomers resulting from competitive attack at both C2 and C3. psu.edu The outcome is often influenced by the specific type of nucleophile (e.g., organocuprates, Grignard reagents) and the reaction conditions employed. psu.edursc.org In some cases, hydrolysis of the ester to the corresponding carboxylic acid can direct the regioselective attack of carbon nucleophiles to the β-carbon (C3). clockss.org

| Nucleophile Type | Predominant Site of Attack | Resulting Product Type | Reference |

| Heteroatoms (e.g., S, O, Halides) | C3 | α-Amino acid derivatives | clockss.org |

| Carbon (e.g., Organocuprates) | C3 (often) or C2/C3 mixture | β-Substituted-α-amino acids or α-Substituted-β-amino acids | psu.edursc.org |

| Indoles | C3 | Tryptophan derivatives | clockss.org |

| Wittig Reagents | C3 | Unsaturated amino acids | psu.edu |

The reactivity of the aziridine ring toward nucleophiles is significantly enhanced by the presence of an electron-withdrawing group (EWG) on the nitrogen atom. clockss.orgnih.gov These "N-activating" groups increase the electrophilicity of the ring carbons and stabilize the developing negative charge on the nitrogen atom as it becomes a better leaving group. nih.gov Common N-activating groups include tosyl (Ts), nosyl (Ns), benzyloxycarbonyl (Cbz), and tert-butyloxycarbonyl (Boc). clockss.orgnih.govpsu.edu

The choice of the N-activating group can have a profound impact on the regioselectivity of the ring-opening reaction. researchgate.net Strongly electron-withdrawing groups, such as sulfonyl groups (e.g., tosyl), generally promote SN2-type reactions. psu.edu In the case of this compound, this activation facilitates nucleophilic attack, which predominantly occurs at the C3 position due to a combination of steric and electronic factors. nih.govresearchgate.net For instance, studies on N-tosyl aziridine-2-carboxylates have shown that ring-opening with organocuprate reagents, in the absence of a Lewis acid, yields products derived from attack at both C2 and C3, but with a preference for the C3-opened product. psu.edu

The substituents on the aziridine ring itself—the phenyl group at C3 and the carboxylate at C2—are the primary directors of regioselectivity. The phenyl group can stabilize a developing positive charge at the benzylic C3 position, potentially favoring an SN1-like mechanism under certain conditions, which would lead to C3 attack. Conversely, the electron-withdrawing carboxylate group at C2 disfavors the buildup of positive charge at that carbon, making C2 attack less likely in reactions with SN1 character. In SN2 reactions, the steric bulk of the substituents becomes a more dominant factor. researchgate.net

| N-Activating Group | Electronic Effect | Influence on Reactivity | Typical Regioselectivity (with heteroatom nucleophiles) | Reference |

| Tosyl (Ts) | Strongly electron-withdrawing | High activation | C3 attack | nih.govpsu.edu |

| Nosyl (Ns) | Strongly electron-withdrawing | High activation, often removable under mild conditions | C3 attack | nih.gov |

| Boc | Moderately electron-withdrawing | Moderate activation | C3 attack | nih.govpsu.edu |

| Cbz | Moderately electron-withdrawing | Moderate activation | C3 attack | nih.gov |

| Trityl (Tr) | Bulky, weakly activating | Low activation | C3 attack | psu.edu |

A key feature of the nucleophilic ring-opening of aziridines is that the reactions often proceed with a high degree of stereospecificity. For N-activated aziridines, the ring-opening typically occurs via an SN2 mechanism. mdpi.comosaka-u.ac.jp This pathway involves a backside attack by the nucleophile on one of the aziridine ring carbons, leading to an inversion of the stereochemical configuration at that center. osaka-u.ac.jpacs.org

When a chiral, enantiomerically pure aziridine-2-carboxylate (B8329488) is used, the SN2-type ring-opening allows for the synthesis of optically active α- or β-amino acid derivatives with predictable stereochemistry. psu.edumdpi.com For example, the palladium-catalyzed ring-opening cross-coupling of N-tosyl-2-arylaziridines with arylboronic acids proceeds with a clean inversion of configuration at the C3 carbon, consistent with an SN2 pathway. acs.org Similarly, nickel-catalyzed C-H coupling reactions with chiral aziridines also show an inversion of configuration, further supporting the SN2-type nucleophilic ring-opening mechanism. osaka-u.ac.jp

Lewis acid-catalyzed ring expansion reactions of chiral aziridine-2-carboxylates with isocyanates to form imidazolidin-2-ones have been shown to proceed with retention of configuration at the C2 position of the aziridine. bioorg.org This suggests a mechanism involving initial C2-N bond cleavage, attack by the nitrogen on the isocyanate, and subsequent ring closure.

Reductive Ring-Opening Reactions with Specific Reagents

Reductive methods provide an alternative pathway for the ring-opening of N-activated aziridines, leading to the formation of valuable amino alcohol or diamine derivatives. These reactions involve the cleavage of a C-N bond through a reductive process, often employing specific reagents capable of single-electron transfer (SET) or hydride delivery. thieme-connect.com

One notable method involves the use of bis(neopentylglycolato)diboron (B₂(nep)₂) or similar diboron (B99234) reagents. While not explicitly detailed for this compound, the reductive ring-opening of N-tosyl aziridines with nitroarenes mediated by B₂(OH)₄ in water has been reported. acs.org This process allows for the regioselective synthesis of vicinal diamines, where the nitroarene is reduced in situ to an amine which then acts as a nucleophile. The reaction on a chiral aziridine proceeded stereospecifically, indicating an SN2-type attack at the less hindered carbon. acs.org

Samarium(II) iodide (SmI₂) is another powerful reducing agent used for the ring-opening of strained rings. researchgate.net Reductive ring-opening of aziridines using SmI₂ can generate α-amino radical intermediates, which can then undergo further reactions. thieme-connect.com While broadly applicable to N-acyl cyclic amines, this methodology provides a distinct approach from two-electron nucleophilic pathways. thieme-connect.comresearchgate.net

| Reagent | Reaction Type | Typical Product | Key Features | Reference |

| B₂(OH)₄ / Nitroarene | Reductive Amination | Vicinal Diamines | Catalyst-free, aqueous conditions, regioselective. | acs.org |

| SmI₂ | Single-Electron Reduction | β-Amino alcohols/amines | Forms α-aminoketyl radicals, useful for C-C bond formation. | thieme-connect.comresearchgate.net |

Catalytic Ring-Opening with Metal and Organocatalysts

The development of catalytic methods has significantly advanced the utility of aziridine ring-opening reactions, offering improved control over regioselectivity, stereoselectivity, and reaction efficiency. mdpi.com Both metal complexes and purely organic molecules have been employed as catalysts.

Metal Catalysis: Transition metals such as palladium, copper, rhodium, cobalt, and gold are effective catalysts for the ring-opening of aziridines. mdpi.comresearchgate.netmdpi.comresearchgate.net

Palladium: Palladium catalysts, often in conjunction with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are highly effective for the regioselective and stereospecific cross-coupling of N-activated aziridines with organoboronic acids. mdpi.comacs.org These reactions typically proceed with C3-selectivity and inversion of stereochemistry. mdpi.com

Copper: Copper catalysts have been used for the borylative ring-opening of N-activated aziridines with reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). mdpi.com Copper has also been employed in SN2-type ring-opening reactions with indole (B1671886) nucleophiles. mdpi.com

Cobalt: Cobalt-NHC catalytic systems have been shown to promote the C-H alkylation of 2-arylpyridines via the ring-opening of aryl-substituted aziridines. researchgate.net

Gold: Cationic gold(I) catalysts act as superior soft Lewis acids to promote the SN2-type ring-opening of N-tosylaziridines with indole nucleophiles, leading to tryptamine (B22526) derivatives with excellent regioselectivity and stereocontrol. researchgate.net

Organocatalysis: Organocatalysis provides a metal-free alternative for aziridine ring-opening, which is advantageous for applications where metal contamination is a concern. acs.orgrsc.orgresearchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs have been used to catalyze the ring-opening polymerization of N-tosyl aziridines, providing a metal-free route to well-defined poly(aziridine)s. rsc.orgutwente.nl

Superbases: Strong organic bases, such as phosphazenes (e.g., t-Bu-P₄) and DBU, can catalyze the anionic ring-opening polymerization of N-sulfonyl aziridines. acs.org

Chiral Catalysts: Chiral organocatalysts, such as those derived from BINOL, have been used in the enantioselective ring-opening of N-activated aziridines. For example, an in-situ generated magnesium catalyst with a fluorinated BINOL ligand mediates the highly enantioselective alkylation of 3-aryl-oxindoles with N-(2-picolinoyl) aziridines. nih.govnih.gov

| Catalyst Type | Specific Catalyst Example | Reaction | Reference |

| Metal | Pd/NHC Ligand | Cross-coupling with arylboronic acids | mdpi.comacs.org |

| Metal | CuI / t-BuOLi | Borylative ring-opening with B₂pin₂ | mdpi.com |

| Metal | [Au(JohnPhos)NTf₂] | Ring-opening with indoles | researchgate.net |

| Organo | N-Heterocyclic Carbene (NHC) | Ring-opening polymerization | rsc.orgutwente.nl |

| Organo | Phosphazene Base (t-Bu-P₄) | Anionic ring-opening polymerization | acs.org |

| Organo | Mg / (R)-3,3'-F₂-BINOL | Enantioselective ring-opening with oxindoles | nih.gov |

Ring Expansion and Rearrangement Reactions

The strained three-membered ring of this compound is a versatile precursor for the synthesis of more complex heterocyclic systems through various ring expansion and rearrangement reactions. These transformations typically proceed via cleavage of the aziridine C-C or C-N bonds, leading to reactive intermediates that can be trapped to form larger rings.

While direct, single-step conversions to pyrimidines are less common, the formation of pyrimidine (B1678525) derivatives can be achieved through multi-step sequences involving the reactive intermediates derived from aziridines. One conceptual pathway involves the reaction of aziridine-2-carboxylates with N,N-binucleophilic reagents like guanidine. nih.gov This type of reaction is a foundational method for pyrimidine synthesis. orientjchem.orgscribd.comgrowingscience.comresearchgate.net The process would involve the nucleophilic opening of the aziridine ring by guanidine, followed by cyclization and subsequent aromatization to yield the stable pyrimidine core. The reaction of various building blocks with binucleophiles such as guanidine, substituted guanidines, and thiourea (B124793) is a common strategy for creating six-membered diazaheterocycles. nih.gov

A plausible, albeit contextually derived, reaction scheme is outlined below, illustrating the synthesis of a tetrahydropyrimidine (B8763341) derivative from this compound and guanidine.

Table 1: Conceptual Reaction for Pyrimidine Derivative Formation

| Reactant 1 | Reactant 2 | Key Transformation | Product Class |

|---|---|---|---|

| This compound | Guanidine | Ring-opening followed by cyclocondensation | Substituted Tetrahydropyrimidine |

The synthesis of seven-membered heterocyclic systems like 1,4-benzoxazepines from aziridines represents a significant ring expansion. nih.gov These structures are of interest due to their prevalence in pharmacologically active compounds. researchgate.netnih.gov The synthesis can be accomplished through a domino reaction involving salicyl N-tosylimines and allenoates catalyzed by triphenylphosphine (B44618) (PPh3). rsc.org Another method involves the intramolecular cyclization of precursors derived from the reaction of aziridines with appropriately substituted phenolic compounds. For instance, reacting this compound with a salicylaldehyde (B1680747) derivative could initiate a sequence of ring-opening and subsequent intramolecular cyclization to furnish the benzoxazepine scaffold. researchgate.net An InCl3-catalyzed, one-pot, two-component reaction has also been reported for synthesizing benzoxazepine derivatives. nih.gov

The following table summarizes a representative transformation.

Table 2: Synthesis of a 1,4-Benzoxazepine Derivative

| Starting Material | Reagent | Key Process | Resulting Heterocycle |

|---|---|---|---|

| This compound | 2-Hydroxybenzylamine derivative | Intermolecular N-alkylation followed by intramolecular cyclization | 1,4-Benzoxazepine |

One of the most fundamental reactions of aziridines, particularly those activated by an electron-withdrawing group like the methyl carboxylate in this compound, is the generation of azomethine ylides. mdpi.com These ylides are highly valuable 1,3-dipoles in organic synthesis. nih.gov The generation is typically achieved through thermal or photochemical cleavage of the C2-C3 bond of the aziridine ring. mdpi.commsu.edursc.org This electrocyclic ring-opening is a reversible process, establishing an equilibrium between the aziridine and the azomethine ylide. nih.gov

The resulting azomethine ylide is not typically isolated due to its high reactivity but is generated in situ and trapped with a suitable dipolarophile. mdpi.comnih.gov The stereochemistry of the aziridine dictates the geometry of the initially formed ylide. For example, a cis-aziridine will open to a specific ylide geometry, which can then isomerize. psu.edu Recent advancements have explored visible-light photocatalysis to generate azomethine ylides from aziridines under milder conditions than traditional high-temperature thermolysis. rsc.org

Cycloaddition Chemistry

The in situ-generated azomethine ylide from this compound is a potent intermediate for cycloaddition reactions, providing a powerful tool for constructing five-membered nitrogen-containing heterocycles.

Azomethine ylides readily undergo [3+2] cycloaddition reactions with a wide variety of dipolarophiles. nih.govrsc.org This reaction, a type of 1,3-dipolar cycloaddition, is a highly efficient, atom-economical method for synthesizing substituted pyrrolidines. nih.govnih.gov The reaction involves the HOMO of the azomethine ylide interacting with the LUMO of the dipolarophile. psu.edu Consequently, electron-deficient alkenes and alkynes are excellent reaction partners. nih.govnih.gov

The versatility of this reaction allows for the use of numerous dipolarophiles, including:

Alkenes (e.g., acrylates, maleates, fumarates)

Alkynes (e.g., dimethyl acetylenedicarboxylate (B1228247) - DMAD) researchgate.net

Carbonyls and other heterodipolarophiles mdpi.com

The reaction often proceeds with high regio- and stereoselectivity, making it a cornerstone of modern synthetic strategy. mdpi.comrsc.org

The direct product of the [3+2] cycloaddition between an azomethine ylide and an alkene is a functionalized pyrrolidine (B122466) ring. nih.gov The substituents from both the aziridine precursor and the dipolarophile are incorporated into the final product, allowing for the rapid construction of molecular complexity. The reaction of the azomethine ylide derived from this compound with an electron-deficient alkene like methyl acrylate (B77674) would yield a highly substituted pyrrolidine. nih.gov

Table 3: Representative [3+2] Cycloaddition for Pyrrolidine Synthesis

| Azomethine Ylide Source | Dipolarophile | Reaction Type | Product | Key Feature |

|---|---|---|---|---|

| This compound | Dimethyl acetylenedicarboxylate (DMAD) | [3+2] Cycloaddition | Polysubstituted Dihydropyrrole | Forms two new C-C bonds |

| This compound | Methyl acrylate | [3+2] Cycloaddition | Functionalized Pyrrolidine | Creates multiple stereocenters |

Furthermore, if the initial cycloadduct contains suitable leaving groups or unsaturation, it can be converted into a pyrrole (B145914). organic-chemistry.orgrsc.orgmdpi.comnih.gov For example, cycloaddition with an alkyne dipolarophile, such as DMAD, initially forms a dihydropyrrole, which can then be oxidized to the corresponding aromatic pyrrole. This two-step sequence provides an effective route to densely functionalized pyrrole systems from simple aziridine precursors.

Derivatization and Functional Group Interconversions on the Aziridine Skeleton

The strained three-membered ring and the presence of multiple functional groups make this compound a versatile substrate for various chemical transformations. Derivatization and functional group interconversions on the aziridine skeleton allow for the synthesis of a wide array of valuable compounds. These transformations can target the ester moiety, the nitrogen atom, or the ring itself, often influenced by the substituents present. The electrophilic nature of the aziridine ring, in particular, makes it susceptible to reactions with a range of nucleophiles mdpi.com.

The ester group of this compound is a key handle for functional group interconversion, primarily through hydrolysis to the corresponding carboxylic acid and subsequent amidation, or via direct amidation of the ester.

Ester Hydrolysis: The conversion of the methyl ester to the carboxylic acid is a fundamental step that opens up further derivatization pathways. This transformation can be achieved under standard conditions, such as lipase-catalyzed hydrolysis, which has been shown to be effective for cleaving ester groups in related aromatic systems nih.gov. The resulting aziridine-2-carboxylic acid is a crucial intermediate for coupling reactions with amines to form amides chemistryviews.orgnih.gov.

Amidation: Amide bond formation can be accomplished through several strategies. A two-step approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by a coupling reaction with an amine. Modern amidation methods often utilize silicon-based reagents. For instance, methyltrimethoxysilane (B3422404) (MTM) has been demonstrated as an effective and safe reagent for the direct amidation of carboxylic acids with primary and secondary amines, as well as anilines chemistryviews.orgnih.gov. The proposed mechanism involves the reaction of the carboxylic acid with MTM to generate a silyl (B83357) ester intermediate, which is then attacked by the amine to yield the final amide product nih.gov.

Alternatively, direct amidation of the ester can be achieved catalytically. Iron(III) chloride (FeCl₃) has been shown to be an effective Lewis acid catalyst for the direct amidation of esters under solvent-free conditions mdpi.com. This method is compatible with a range of primary and secondary amines, providing the desired amides in good to excellent yields mdpi.com. The reaction is believed to proceed through coordination of the ester's carbonyl oxygen to the iron catalyst, activating it for nucleophilic attack by the amine mdpi.com.

Table 1: Selected Methods for Amidation

| Method | Reagent/Catalyst | Substrates | Key Features |

|---|---|---|---|

| Two-Step (Hydrolysis then Amidation) | Methyltrimethoxysilane (MTM) | Carboxylic Acid + Primary/Secondary Amines, Anilines | Forms silyl ester intermediate; safe byproducts chemistryviews.orgnih.gov. |

| Direct Catalytic Amidation | Iron(III) Chloride (FeCl₃) | Ester + Primary/Secondary Amines | Solvent-free conditions; good to excellent yields mdpi.com. |

| Boron-Catalyzed Amidation | Borate (B1201080) Esters, e.g., B(OCH₂CF₃)₃ | Carboxylic Acid + Amines | Effective for unprotected amino acids mdpi.com. |

The transformation of the carboxylate functionality into a phosphonate (B1237965) group yields α-amino phosphonates, which are important structural motifs in medicinal chemistry due to their role as transition-state analogue inhibitors of enzymes like proteases bris.ac.uk.

A novel and facile method for this conversion involves a decarboxylative phosphorylation process enabled by visible-light organophotocatalysis bris.ac.uk. This procedure first requires the hydrolysis of the methyl ester to the free carboxylic acid. The acid is then converted into a redox-active ester. Under irradiation with visible light in the presence of an organophotocatalyst, this redox-active ester undergoes decarboxylation to form an α-amino radical. This radical is then oxidized to an N-acyliminium ion, which is subsequently trapped by a phosphite, such as trimethyl phosphite. The final step is an Arbuzov-type dealkylation to afford the desired α-amino phosphonate product bris.ac.uk. This method is noted for its broad applicability across various amino acids and its operation under mild, metal-free conditions bris.ac.uk.

Another potential route involves the synthesis of phosphonamidates. This can be achieved by reacting amino acid methyl esters with phosphonate derivatives. For example, after neutralization with an organic base, the free amino ester can be reacted to form the corresponding phosphonamidate products nih.gov.

Table 2: Key Steps in Decarboxylative Phosphorylation

| Step | Process | Intermediate(s) | Reagents/Conditions |

|---|---|---|---|

| 1 | Ester Hydrolysis | Carboxylic Acid | Standard hydrolysis |

| 2 | Formation of Redox-Active Ester | N-hydroxyphthalimide (NHP) ester | NHP, coupling agent |

| 3 | Decarboxylative Radical Formation | α-amino radical | Visible light, organophotocatalyst |

| 4 | Radical-Polar Crossover & Phosphorylation | N-acyliminium ion, Phosphonium ion | Trimethyl phosphite |

| 5 | Arbuzov-type Demethylation | α-amino phosphonate | Trifluoroacetate |

Data synthesized from the process described in reference bris.ac.uk.

The nitrogen atom of the aziridine ring is a critical point for modification, as the nature of the N-substituent significantly influences the ring's stability and reactivity towards nucleophiles. The parent compound, this compound, possesses an N-H bond that can be readily functionalized.

Introducing N-substituents can either activate or deactivate the aziridine ring. Electron-withdrawing groups, such as acyl, sulfonyl, or certain aryl groups, increase the electrophilicity of the ring carbons, making the aziridine more susceptible to ring-opening reactions by nucleophiles. This is a common strategy in the synthesis of complex amino acids and heterocyclic compounds mdpi.com.

Conversely, introducing electron-donating groups, such as alkyl groups, can modulate reactivity differently. For example, N-methylation, which can be achieved by reacting the N-H aziridine with a suitable methylating agent, yields the corresponding N-methylaziridine . This modification can influence the stereochemical outcome of subsequent reactions. The synthesis of N-substituted derivatives is a key strategy for expanding the functional possibilities of the aziridine core . The choice of the N-substituent is often a critical consideration from the initial synthesis design, as it dictates the conditions and outcomes of subsequent transformations mdpi.com.

Table 3: Effect of N-Substituents on Aziridine Reactivity

| N-Substituent | Example Group | Expected Effect on Ring Reactivity | Rationale |

|---|---|---|---|

| Parent (Unsubstituted) | -H | Baseline reactivity | Serves as a precursor for other N-functionalized derivatives ru.nl. |

| Electron-Donating | -CH₃ (Methyl) | Moderate reactivity, potential change in stereoselectivity | Alkyl group donates electron density to the ring . |

| Electron-Withdrawing | -C(O)R (Acyl) | Increased reactivity towards nucleophilic ring-opening | Inductive effect withdraws electron density, activating the ring carbons. |

| Electron-Withdrawing | -SO₂R (Sulfonyl) | Significantly increased reactivity towards nucleophilic ring-opening | Strong electron-withdrawing nature greatly enhances the electrophilicity of the ring. |

Role As a Chiral Building Block and Synthon in Complex Molecule Synthesis

Construction of Amino Acid and Peptide Derivatives

The synthesis of non-proteinogenic amino acids and their derivatives is of significant interest due to their applications in medicinal chemistry and as probes for biological systems. Methyl 3-phenylaziridine-2-carboxylate serves as a versatile starting material for the preparation of α-amino acids, β-amino acids, and their homologated and functionalized counterparts.

The preparation of α-amino acid derivatives from this compound is achieved through the regioselective attack of a nucleophile at the C3 position of the aziridine (B145994) ring. wikipedia.org This process typically occurs with inversion of configuration, leading to the formation of a new stereocenter with high predictability. One common strategy involves the hydrogenolysis of the C3-N bond in phenyl-substituted aziridines. This reaction cleaves the benzylic C-N bond while preserving the stereochemistry at the C2 position, thereby yielding α-amino acid derivatives. wikipedia.org The regioselectivity of the ring-opening is influenced by the substituents on the ring, with the majority of nucleophiles preferentially attacking the C3 position. wikipedia.org

| Entry | Nucleophile | Product Class | Key Transformation |

| 1 | H₂/Pd-C | α-Amino acid ester | Hydrogenolysis of C3-N bond |

| 2 | Organometallic reagents | Substituted α-amino acid | Nucleophilic attack at C3 |

This table illustrates general pathways for the synthesis of α-amino acids from this compound.

In contrast to the synthesis of α-amino acids, the formation of β-amino acid derivatives involves the nucleophilic attack at the C2 position of the aziridine ring. wikipedia.org This is generally achieved by activating the aziridine nitrogen with an electron-withdrawing group, which promotes the attack at the carbon bearing the carboxylate group. wikipedia.org β-Amino acids are crucial components of β-peptides, which can form stable secondary structures and often exhibit resistance to enzymatic degradation. Another method involves the reduction of the aziridine ring using reagents like samarium(II) iodide, which can cleave the ring α to the carbonyl group to furnish β-amino carbonyl compounds. wikipedia.org The synthesis of β-phenylalanine derivatives, a significant class of β-amino acids, has been a subject of extensive research. rsc.org

| Entry | Reagent | Product Class | Key Transformation |

| 1 | Grignard reagents (in presence of Cu(I) salts) | β-Amino acid ester | Nucleophilic attack at C2 |

| 2 | Samarium(II) iodide | β-Amino carbonyl compound | Reductive ring cleavage |

This table provides examples of synthetic routes to β-amino acids using this compound as a precursor.

Homologated amino acids, which contain an additional methylene (B1212753) group in their side chain compared to their proteinogenic counterparts, are valuable in drug design. L-homophenylalanine, for instance, is a key precursor for the production of angiotensin-converting enzyme (ACE) inhibitors. nih.gov While biocatalytic methods are often employed for its synthesis, chemical routes starting from chiral precursors like this compound are also plausible. nih.govnih.govmdpi.comresearchgate.net A potential pathway involves the transfer hydrogenation of the phenyl-substituted aziridine carboxylate. wikipedia.org This method can selectively cleave the benzylic C-N bond, and subsequent functional group manipulations can lead to the desired homologated amino acid.

| Starting Material | Key Reagent | Product | Significance |

| This compound | Transfer hydrogenation reagents | Homophenylalanine derivative | Access to ACE inhibitor precursors |

This table outlines a potential synthetic pathway to homophenylalanine from this compound.

The asymmetric synthesis of β-phenyl-substituted serine derivatives has been successfully achieved using enantiomerically pure this compound as the key intermediate. mdpi.com The process relies on a clean SN2 type ring-opening reaction at the C3 position. When the aziridine is treated with acetic acid, a regioselective and stereoselective nucleophilic attack occurs, leading to the formation of the corresponding β-phenyl-substituted serine derivative. mdpi.com This approach provides a general method for synthesizing a variety of novel β-substituted amino acids. mdpi.com

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Acetic Acid | β-Phenyl-substituted serine derivative | SN2 Ring Opening |

This table details the synthesis of chiral serine derivatives from this compound.

Fabrication of Nitrogen-Containing Heterocyclic Scaffolds

The inherent reactivity of the aziridine ring also allows for its use in the construction of larger, more complex heterocyclic systems. Ring-expansion and cycloaddition reactions provide powerful strategies for converting this compound into valuable five-membered nitrogen-containing heterocycles.

Pyrrolidine (B122466) and its derivatives are ubiquitous structural motifs in a vast number of biologically active compounds and natural products. nih.govrsc.org One of the most elegant methods for constructing the pyrrolidine ring is through the [3+2] cycloaddition reaction of an azomethine ylide with a dipolarophile. nih.govmdpi.comnih.gov Azomethine ylides can be readily generated from aziridines via thermal or photochemical electrocyclic ring-opening. nih.gov Specifically, aziridines bearing electron-withdrawing groups, such as this compound, are known to undergo this transformation. The resulting azomethine ylide, a nitrogen-based 1,3-dipole, can then be trapped in situ by a suitable alkene or alkyne dipolarophile to afford highly substituted pyrrolidines in a stereocontrolled manner. nih.gov

Furthermore, there are synthetic pathways that can lead from saturated pyrrolidine rings to the aromatic pyrrole (B145914) scaffold. For instance, domino reactions involving the formation of a pyrrolidine intermediate followed by a subsequent ring-opening and dehydrative aromatization have been reported to yield pyrrole derivatives. rsc.org

| Reaction Type | Intermediate | Product Scaffold | Key Features |

| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine | High stereocontrol, atom economy |

| Domino Reaction | Pyrrolidine Derivative | Pyrrole | Aromatization step |

This table summarizes the synthetic strategies for accessing pyrrolidine and pyrrole scaffolds from this compound.

Oxazolidinone and Imidazolidinone Ring Systems

The synthesis of five-membered heterocycles containing two heteroatoms, such as oxazolidinones and imidazolidinones, is a significant application of this compound and its derivatives. These scaffolds are prevalent in many biologically active compounds.

The formation of imidazolidin-2-ones can be achieved with high stereospecificity through the Lewis acid-catalyzed ring expansion of chiral aziridine-2-carboxylates upon reaction with isocyanates. Research has demonstrated that reacting an N-substituted chiral aziridine-2-carboxylate (B8329488) with various aryl, alkyl, or sulfonyl isocyanates in the presence of a Lewis acid catalyst leads to the corresponding 4-functionalized imidazolidin-2-ones in high yields. This transformation proceeds with retention of configuration at the C-2 position of the aziridine, making it a powerful method for generating enantiomerically pure products. The reaction is believed to be initiated by the activation of the isocyanate by the Lewis acid, followed by nucleophilic attack from the aziridine nitrogen, leading to a zwitterionic intermediate that subsequently cyclizes to the five-membered ring.

| Isocyanate Reactant | Product | Yield (%) |

|---|---|---|

| Phenyl isocyanate | N'-Phenyl-imidazolidin-2-one derivative | 89 |

| 4-Methoxyphenyl isocyanate | N'-(4-Methoxyphenyl)-imidazolidin-2-one derivative | 92 |

| 3,4-Dichlorophenyl isocyanate | N'-(3,4-Dichlorophenyl)-imidazolidin-2-one derivative | 94 |

| Benzyl (B1604629) isocyanate | N'-Benzyl-imidazolidin-2-one derivative | 85 |

| Tosyl isocyanate | N'-Tosyl-imidazolidin-2-one derivative | 87 |

The synthesis of oxazolidinone rings from aziridines has also been established, primarily through cycloaddition reactions with carbon dioxide or its equivalents. This method provides a direct route to 5-substituted-2-oxazolidinones. For instance, the palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with CO2 under ambient conditions produces 5-vinyloxazolidinones with high regio- and stereoselectivity. While not starting from this compound itself, this demonstrates a key reactivity pattern of the aziridine ring. Furthermore, N-acylaziridines can undergo intramolecular ring expansion to form oxazolidinone systems, highlighting another synthetic pathway where the aziridine serves as a masked amino alcohol.

Other Advanced Heterocyclic Architectures

Beyond five-membered rings with two heteroatoms, this compound is a precursor to a diverse range of other heterocyclic systems.

β-Lactams (Azetidin-2-ones): The four-membered β-lactam ring is the core structural motif of some of the most important classes of antibiotics. One of the classic methods for their synthesis is the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine. mdpi.com However, aziridines provide an alternative route. Rhodium-catalyzed carbonylation of aziridines represents a powerful method for synthesizing β-lactams. This process involves the insertion of carbon monoxide into one of the carbon-nitrogen bonds of the aziridine ring. For a substrate like this compound, this reaction could theoretically lead to highly functionalized β-lactam structures, which are valuable intermediates for carbapenems and other complex antibiotics. nih.gov

Pyrrolidines and Pyrroles: Five-membered nitrogen heterocycles like pyrrolidines and pyrroles can be synthesized via [3+2] cycloaddition reactions. Thermolysis of an appropriately substituted 2-benzoyl-3-phenylaziridine (B1267185) generates an azomethine ylide intermediate. This reactive 1,3-dipole can then be trapped by a dipolarophile, such as an allenoate, to produce highly substituted 4-methylenepyrrolidines in a site-, regio-, and stereoselective manner. google.com In other cases, the thermolysis of 2-benzoyl-1-cyclohexyl-3-phenylaziridines in the presence of allenoates leads directly to functionalized pyrroles through a formal [3+2] cycloaddition followed by elimination. google.com

Oxazolines: Ring expansion reactions can also lead to oxazoline (B21484) systems. For example, the reaction of N-acyl-aziridine-2-carboxylates with acetonitrile (B52724) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) can induce a Ritter-type reaction, leading to the formation of oxazoline derivatives. ru.nl This transformation converts the aziridine into a different five-membered heterocyclic system, further demonstrating its synthetic versatility.

Applications in the Synthesis of Natural Product Frameworks (as synthetic targets)

Chiral aziridine-2-carboxylates are recognized as invaluable synthons for the construction of natural products. researchgate.net Their utility stems from their ability to serve as constrained, chiral precursors to α- and β-amino acids, which are fundamental components of numerous biologically active peptides and alkaloids. clockss.org The ring-opening of this compound with various nucleophiles can be controlled to attack either the C2 or C3 position, providing access to a range of non-proteinogenic amino acid derivatives with high enantiopurity. ru.nlclockss.org

While a complete total synthesis of a specific natural product starting directly from this compound is not detailed in readily available literature, its role as a key building block is well-established. For instance, the aziridine ring is a structural feature in potent natural antitumor antibiotics like the mitomycins. researchgate.net Synthetic strategies toward these complex molecules often rely on the construction and subsequent elaboration of an aziridine ring. Similarly, the synthesis of dynobacin A, a bioactive molecule, employs an aziridine-2-carboxylate as a crucial synthetic intermediate. chemrxiv.org The stereochemistry inherent in a chiral precursor like (2R,3S)-methyl 3-phenylaziridine-2-carboxylate can be transferred to the target molecule, making it a highly efficient tool for asymmetric synthesis.

Utility in the Preparation of Precursors for Pharmaceutical Targets (as synthetic targets)

The heterocyclic systems derived from this compound are central to many pharmaceutical compounds, making it a key starting material for synthesizing drug precursors.

Antibacterial Agents: The oxazolidinone ring system, accessible from aziridine precursors, is the core of an important class of modern antibiotics. Linezolid (B1675486), the first clinically approved oxazolidinone antibiotic, functions by inhibiting bacterial protein synthesis. The synthesis of linezolid and its analogues often involves the construction of a 3-aryl-5-(aminomethyl)-2-oxazolidinone core. The ability to synthesize chiral oxazolidinones from aziridines provides a direct entry into these valuable pharmaceutical intermediates.

Antiviral Agents: The anti-influenza drug oseltamivir (B103847) (Tamiflu®) is a neuraminidase inhibitor whose synthesis has been the subject of intense research. Several synthetic routes to oseltamivir proceed through a key aziridine intermediate. nih.govnih.gov For example, a synthesis starting from (-)-shikimic acid involves the formation of an aziridine from an azido (B1232118) alcohol precursor. nih.gov This aziridine is then regioselectively opened by 3-pentanol (B84944) in the presence of a Lewis acid catalyst to install the required side chain. nih.govchimia.ch Although these industrial syntheses may not start with this compound, they validate the aziridine-2-carboxylate scaffold as a competent precursor for introducing the vicinal amino and carboxylate functionalities found in the final drug.

Other Pharmaceutical Targets: The β-lactam ring, which can be formed via carbonylation of aziridines, is a precursor not only to penicillin and cephalosporin (B10832234) antibiotics but also to the side-chain of the powerful anticancer drug paclitaxel. nih.govgoogle.com The stereocontrolled synthesis of highly functionalized β-lactams is crucial for accessing these therapeutic agents. Furthermore, imidazolidinone derivatives, readily prepared from aziridines, are found in a variety of other medicinally relevant compounds, including anticonvulsants and anti-HIV agents, underscoring the broad utility of this compound as a versatile starting material for drug discovery and development.

Mechanistic Investigations and Computational Studies of Methyl 3 Phenylaziridine 2 Carboxylate Reactions

Elucidation of Synthetic Reaction Mechanisms

The synthesis of aziridines, particularly chiral aziridine-2-carboxylates, can be achieved through several routes, most notably the reaction of imines with carbenes or carbene precursors. bioorg.orgmdpi.com Mechanistic studies, heavily supported by computational modeling, have been pivotal in understanding how to control the diastereoselectivity of these reactions. nih.gov

The stereochemical outcome of aziridination reactions is profoundly influenced by the choice of catalysts and reagents. Both metal-based and organocatalytic systems have been developed to achieve high levels of stereocontrol.

For instance, the reaction of diazo compounds with imines, a common method for forming the aziridine (B145994) ring, can be catalyzed by chiral Brønsted acids. researchgate.net These catalysts are believed to form an ion pair with the protonated imine, guiding the attack of the diazo ester to preferentially form the cis-aziridine. researchgate.net Similarly, cobalt(II) complexes of D2-symmetric chiral porphyrins have been used to catalyze asymmetric olefin aziridination, yielding N-phosphorus-substituted aziridines with good enantioselectivities. researchgate.net

Computational studies on the formation of aziridines from sulfur ylides and imines have shown that for stabilized ylides (e.g., with R = CO2Me), the elimination step is rate- and selectivity-determining. nih.govresearchgate.net The low cis selectivity observed in these reactions is attributed to lower steric strain in the transition state leading to the cis-aziridine compared to the trans isomer. nih.govresearchgate.net

Iron-mediated aziridination of alkenes has also been investigated to understand stereospecificity. The production of syn-aziridines from cis-alkenes is often indicative of a concerted mechanism for C-N bond formation, whereas the formation of anti-aziridines suggests a stepwise process involving radical or charged intermediates that allow for bond rotation before ring closure. acs.org The steric hindrance of the supporting ligand on the iron catalyst and the coordinating ability of the solvent can reduce the stereospecificity of the reaction. acs.org

Table 1: Influence of Catalytic Systems on Stereochemical Control in Aziridination

| Catalyst System | Reactants | Key Mechanistic Feature | Predominant Stereoisomer |

|---|---|---|---|

| Chiral Brønsted Acid | Imine + Diazo Ester | Formation of an ion pair between catalyst and protonated imine guides nucleophilic attack. researchgate.net | cis |

| Iron Complexes | cis-Alkene + Nitrene Precursor | A concerted mechanism is proposed when stereospecificity is high. acs.org | syn |

| Stabilized Sulfur Ylides | Imine + Sulfur Ylide (R=CO2Me) | The elimination step is rate- and selectivity-determining, governed by steric strain. nih.govresearchgate.net | cis (low selectivity) |

| Cobalt(II)-Porphyrin Complexes | Olefin + Diphenylphosphoryl azide (B81097) | Asymmetric induction via a chiral catalytic environment. researchgate.net | Enantiomerically enriched aziridines |

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of aziridination reactions and identifying key intermediates and transition states.

In the reaction of sulfur ylides with imines, a betaine intermediate is formed. For semistabilized ylides, the formation of this betaine is nonreversible, meaning the stereoselectivity is determined in this initial addition step. nih.govresearchgate.net The transition state structures are governed by steric strain from the N-sulfonyl group, which favors a transoid approach for syn betaine formation. nih.gov In contrast, for stabilized ylides, betaine formation is endothermic, and the subsequent ring-closure step has a high energy barrier, making it the selectivity-determining step. nih.govresearchgate.net

In certain iron-catalyzed aziridinations, the reaction is proposed to proceed through a radical mechanism involving one-electron reductions, rather than through an azametallacyclobutane intermediate. nih.gov DFT calculations support the existence of an open-chain radical intermediate. For stereochemical control to be effective in such cases, the activation energy for radical recombination to form the aziridine must be significantly lower than the activation energy for rotation around the C-C bond, which would scramble the stereochemistry. nih.gov The rate-determining step in this catalytic cycle is the initial addition of the alkene to the iron imide. nih.gov

Mechanistic Pathways of Aziridine Ring-Opening Reactions

The high ring strain of aziridines (approx. 27 kcal/mol) makes them susceptible to ring-opening reactions with a wide array of nucleophiles. researchgate.net These reactions are a cornerstone of aziridine chemistry, providing access to valuable β-functionalized amines. The mechanism of ring-opening, particularly its stereochemical and regiochemical course, is dictated by several factors.

The ring-opening of aziridines often proceeds via an S_N2-type mechanism, which results in an inversion of stereochemistry at the center of nucleophilic attack. This stereospecificity is a key feature exploited in synthetic chemistry.

The stereogenic center on the aziridine itself can also influence the stereochemical course of reactions, even when a chiral auxiliary is used on the nucleophile. acs.org This can lead to matched and mismatched pairings, where the inherent diastereoselectivity of the aziridine either reinforces or opposes the facial selectivity imposed by the chiral auxiliary on the incoming nucleophile. acs.org

In the ring-opening of unsymmetrically substituted aziridines, such as methyl 3-phenylaziridine-2-carboxylate, the nucleophile can attack either the C2 or C3 carbon atom. The regioselectivity of this attack is not random but is controlled by a combination of electronic and steric factors related to the aziridine substituents, the nucleophile, and the reaction conditions (e.g., the presence of an electrophile or catalyst). nih.govfrontiersin.org

The ring-opening of non-activated 2-substituted aziridines typically proceeds through the formation of an intermediate aziridinium ion upon reaction with an electrophile. mdpi.com The subsequent nucleophilic attack is then directed to one of the two ring carbons.

Attack at C3 (less substituted carbon): This is often the favored pathway when steric hindrance is the dominant controlling factor, especially with non-stabilizing substituents at C2. frontiersin.org

Attack at C2 (more substituted carbon): This pathway is favored when the substituent at C2 can stabilize a positive charge, such as a phenyl group. The reaction then proceeds through a transition state with significant carbocationic character at the benzylic C2 position. acs.orgfrontiersin.org

The nature of the substituents can direct the regioselectivity. For example, in a 2-substituted aziridine-2-carboxylate (B8329488) bearing a γ-ketoalkyl group, ring-opening with water under acidic conditions occurs at the C2 position. nih.govfrontiersin.org However, changing the substituent to a γ-silylated hydroxyalkyl group directs the nucleophilic attack to the unsubstituted C3 position. nih.govfrontiersin.org Palladium catalysis has also been shown to exert strong regiochemical control, with interactions between the catalyst and the phenyl group of the substrate stabilizing the transition state for oxidative addition at the C2 position. acs.orgmdpi.com

Table 2: Factors Controlling Regioselectivity in Aziridine Ring-Opening

| Factor | Condition | Preferred Site of Attack | Rationale |

|---|---|---|---|

| Substituent at C2 | Phenyl group | C2 (Benzylic position) | Stabilization of positive charge in the transition state. acs.orgfrontiersin.org |

| Alkyl group | C3 (Less hindered) | Steric hindrance dominates. frontiersin.org | |

| Catalyst | Palladium/SIPr | C2 | Non-covalent interactions between the catalyst and the C2-phenyl group stabilize the transition state. acs.orgmdpi.com |

| Substituent on N | Activating group (e.g., Acyl) | C2 (with halides) | Electronic effects of the activating group favor attack at the more substituted carbon. nih.gov |

| Remote Functional Group | γ-Keto group on C2-substituent | C2 | Intramolecular interactions or electronic effects. nih.govfrontiersin.org |

| γ-Silylated hydroxy group | C3 | Altered electronic or steric profile directs attack to the less substituted carbon. nih.govfrontiersin.org |

Theoretical and Computational Chemistry Applications

Theoretical and computational chemistry has become an indispensable tool for investigating the mechanisms of reactions involving this compound and its analogs. Methods such as Density Functional Theory (DFT) allow for the detailed examination of reaction pathways that are often difficult to probe experimentally. nih.govnih.govmdpi.com

Computational studies have been successfully applied to:

Rationalize Stereoselectivity: By calculating the energies of different transition states leading to various stereoisomers, computational models can accurately predict and explain observed diastereoselectivities in aziridination reactions. nih.govresearchgate.net For example, DFT calculations have shown how steric and electronic factors in transition states determine the cis/trans selectivity in reactions of imines with sulfur ylides. nih.gov

Elucidate Reaction Mechanisms: Computational results have provided strong evidence for specific mechanistic pathways, such as distinguishing between concerted and stepwise radical mechanisms in iron-catalyzed aziridinations. acs.orgnih.gov These studies can map the entire free-energy profile of a catalytic cycle, identifying rate-determining steps and key intermediates. nih.govacs.org

Explain Regioselectivity: Energy decomposition analysis of key transition states can reveal the specific interactions that control regioselectivity in ring-opening reactions. acs.orgmdpi.com For instance, such analyses have quantified the stabilizing interactions between a palladium catalyst and the phenyl substituent of an aziridine, explaining the preference for attack at the C2 position. acs.orgmdpi.com

Investigate Reaction Energetics: High-level ab initio methods have been used to determine fundamental thermodynamic properties, such as the energetics of the conrotatory ring-opening of aziridine to form an azomethine ylide. acs.org

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms of aziridine derivatives. DFT calculations allow for the mapping of potential energy surfaces, which helps in identifying reactants, transition states, intermediates, and products. researchgate.net By calculating the energies of these stationary points, activation barriers and reaction energies can be determined, providing a quantitative picture of the reaction pathway. researchgate.net

For reactions involving aziridines, such as ring-opening or cycloaddition reactions, DFT studies can clarify the nature of the transition states, distinguishing between concerted and stepwise mechanisms. For instance, in the aziridination of olefins, computational data can complement synthetic and spectroscopic findings to support a proposed mechanism, such as one involving the generation of triplet nitrene intermediates. acs.org Theoretical investigations can explore various possible reaction channels, like different modes of cycloaddition, and predict the most favorable pathway based on activation energies. scispace.com

Computational models can also assess the influence of substituents and solvent effects on the reaction mechanism. The choice of functional and basis set in DFT calculations is critical for obtaining accurate results that correlate well with experimental observations. researchgate.net These studies provide a molecular-level understanding of bond-breaking and bond-forming processes, which is fundamental to designing new synthetic methodologies and catalysts for reactions involving this compound.

Energy Decomposition Analysis and Transition State Modeling

Energy Decomposition Analysis (EDA) is a powerful computational method used to dissect the interaction energy between molecular fragments, offering a deeper understanding of the nature of chemical bonds and intermolecular interactions. researchgate.netresearchgate.net In the context of this compound reactions, EDA can be applied to the transition state to understand the forces governing the reaction barrier.

The total interaction energy within a transition state can be broken down into chemically meaningful components:

Electrostatic Interaction (ΔEelstat): The classical electrostatic attraction or repulsion between the charge distributions of the interacting fragments.